(1E)-3,3,4,4,5,5,5-heptafluoro-1-(2-phenylhydrazinylidene)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE typically involves the reaction of a fluorinated ketone with a phenylhydrazine derivative. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers to enhance thermal and chemical stability.
Biology and Medicine
Pharmaceuticals: Potential use in drug design due to its unique reactivity and stability.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Electronics: Incorporated into materials for electronic devices due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE involves its interaction with molecular targets through:
Electrophilic and Nucleophilic Sites: The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions.
Pathways: It can participate in various pathways, including redox reactions and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-METHYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE
- (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-ETHYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE
Uniqueness
- Fluorination : The high degree of fluorination provides unique chemical stability and reactivity.
- Phenylhydrazine Moiety : The presence of the phenylhydrazine group offers unique reactivity patterns compared to other hydrazine derivatives.
Properties
Molecular Formula |
C11H7F7N2O |
---|---|
Molecular Weight |
316.17 g/mol |
IUPAC Name |
(1E)-3,3,4,4,5,5,5-heptafluoro-1-(phenylhydrazinylidene)pentan-2-one |
InChI |
InChI=1S/C11H7F7N2O/c12-9(13,10(14,15)11(16,17)18)8(21)6-19-20-7-4-2-1-3-5-7/h1-6,20H/b19-6+ |
InChI Key |
LIHNYSYMUCLIOW-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.